(5R)-Dinoprost tromethamine

Description

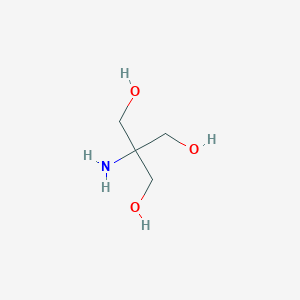

Tris is a primary amino compound that is tert-butylamine in which one hydrogen attached to each methyl group is replaced by a hydroxy group. A compound widely used as a biological buffer substance in the pH range 7--9; pKa = 8.3 at 20 ℃; pKa = 7.82 at 37 ℃. It has a role as a buffer. It is a triol and a primary amino compound. It is a conjugate base of a member of Htris.

An organic amine proton acceptor. It is used in the synthesis of surface-active agents and pharmaceuticals; as an emulsifying agent for cosmetic creams and lotions, mineral oil and paraffin wax emulsions, as a biological buffer, and used as an alkalizer. (From Merck, 11th ed; Martindale, The Extra Pharmacopoeia, 30th ed, p1424)

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENZDBCJOHFCAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023723 | |

| Record name | Tromethamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS] | |

| Record name | Tromethamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18432 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

219-220 °C at 10 mm Hg | |

| Record name | TROMETHAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

79.1 mg/mL in ethylene glycol; 26 mg/mL in methanol; 14.6 mg/mL in anhyd ethanol; 22 mg/mL in 95% ethanol; 14 mg/mL in dimethyl formamide; 20 mg/mL in acetone; 0.5 mg/mL in ethyl acetate; 0.4 mg/mL in olive oil; 0.1 mg/mL in cyclohexane; 0.05 mg/mL in chloroform; less than 0.05 mg/mL in carbon tetrachloride, In water, 5.50X10+5 mg/L at 25 °C | |

| Record name | TROMETHAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000022 [mmHg] | |

| Record name | Tromethamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18432 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystalline mass, WHITE, CRYSTALLINE POWDER | |

CAS No. |

77-86-1 | |

| Record name | Tris(hydroxymethyl)aminomethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tromethamine [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tromethamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03754 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trometamol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trometamol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tromethamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trometamol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROMETHAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/023C2WHX2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TROMETHAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tromethamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171-172 °C | |

| Record name | TROMETHAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (5R)-Dinoprost Tromethamine

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of (5R)-Dinoprost tromethamine, a synthetic analogue of the naturally occurring Prostaglandin (B15479496) F2 alpha (PGF2α).[1][2][3] This document details its interaction with target receptors, subsequent intracellular signaling cascades, and the resulting physiological effects. It includes quantitative data from key studies, detailed experimental protocols, and visualizations of the core pathways.

Core Mechanism of Action: FP Receptor Activation and Gq Signaling

This compound functions as a potent agonist for the prostaglandin F2α receptor (FP receptor).[4][5][6] The FP receptor is a member of the G-protein-coupled receptor (GPCR) superfamily.[2][5] The primary mechanism of action is initiated by the binding of Dinoprost to the FP receptor on the surface of target cells, particularly smooth muscle cells in the uterus and corpus luteum.[1][2]

This binding event activates the associated heterotrimeric G-protein, specifically coupling to the Gαq subunit. This activation initiates a well-defined intracellular signaling cascade:

-

Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates the enzyme Phospholipase C.

-

Hydrolysis of PIP2: PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid.

-

Generation of Second Messengers: This hydrolysis yields two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic/sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2]

-

Smooth Muscle Contraction: The resulting sharp increase in cytosolic Ca2+ concentration is the primary trigger for smooth muscle contraction, such as the myometrial contractions essential for labor induction.[2]

Caption: Primary Gq-protein coupled signaling pathway activated by Dinoprost tromethamine.

Secondary Mechanism: Regulation of Prostaglandin Transport

Beyond the primary contractile pathway, activation of the FP receptor also modulates the activity of the human prostaglandin transporter (hPGT).[7] Stimulation of the FP receptor with PGF2α inhibits prostaglandin uptake via hPGT.[7] This action appears to be mediated through a Gαs protein, yet it occurs independently of the canonical Gαs pathway involving adenylate cyclase activation and cyclic AMP (cAMP).[7] This inhibition of prostaglandin import serves to increase the local extracellular concentration of prostanoids, enhancing their availability to act on membrane receptors and amplifying their biological effect.[7]

References

- 1. What is Dinoprost Tromethamine used for? [synapse.patsnap.com]

- 2. What is the mechanism of Dinoprost Tromethamine? [synapse.patsnap.com]

- 3. Dinoprost Tromethamine_Chemicalbook [m.chemicalbook.com]

- 4. What are PGF2α agonists and how do they work? [synapse.patsnap.com]

- 5. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Prostaglandin F(2alpha) receptor-dependent regulation of prostaglandin transport - PubMed [pubmed.ncbi.nlm.nih.gov]

(5R)-Dinoprost tromethamine signaling pathway

An In-depth Technical Guide on the (5R)-Dinoprost Tromethamine Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent therapeutic agent with significant applications in reproductive medicine and ophthalmology.[1][2][3] Its biological effects are mediated through the activation of the prostaglandin F2α receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily.[1][4][5] Understanding the intricate signaling network initiated by the binding of this compound to the FP receptor is paramount for the development of novel therapeutics with enhanced specificity and efficacy. This technical guide provides a comprehensive overview of the core signaling pathways, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding of the molecular mechanisms of this compound.

Core Signaling Pathways

The binding of this compound to the FP receptor triggers a cascade of intracellular events, primarily through the activation of the Gq family of G proteins.[6] This initiates the canonical phospholipase C (PLC) pathway, leading to the generation of second messengers and the activation of downstream kinases. Furthermore, the FP receptor can also engage other signaling pathways, including the transactivation of the epidermal growth factor receptor (EGFR), activation of the mitogen-activated protein kinase (MAPK) cascade, modulation of the RhoA pathway, and stabilization of β-catenin.

The Canonical Gq/Phospholipase C Pathway

Upon agonist binding, the FP receptor undergoes a conformational change that facilitates its coupling to and activation of the heterotrimeric G protein Gq.[6] The activated α-subunit of Gq (Gαq) stimulates phospholipase C-β (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[7] The elevated intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC), which in turn phosphorylates a multitude of downstream target proteins, leading to various cellular responses such as smooth muscle contraction.[1][7]

MAPK/ERK Pathway and EGFR Transactivation

The activation of the FP receptor can also lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade.[1][8] This can occur through both PKC-dependent and PKC-independent mechanisms. One significant PKC-independent mechanism involves the transactivation of the Epidermal Growth Factor Receptor (EGFR).[1][9] This process can be initiated by G-protein-mediated activation of Src family kinases, which then phosphorylate the EGFR, leading to the recruitment of adaptor proteins like Grb2 and the activation of the Ras-Raf-MEK-ERK signaling module.[4] This pathway is crucial for regulating cellular processes such as proliferation and differentiation.

RhoA Signaling Pathway

The FP receptor has also been shown to couple to G12/G13 proteins, leading to the activation of the small GTPase RhoA.[10] Activated RhoA, in turn, stimulates Rho-associated kinase (ROCK), which plays a critical role in regulating the actin cytoskeleton, cell adhesion, and smooth muscle contraction. This pathway is distinct from the Gq/PLC cascade and contributes to the diverse physiological effects of this compound.

β-Catenin Signaling Pathway

Recent evidence suggests a potential crosstalk between FP receptor signaling and the Wnt/β-catenin pathway. Activation of the FP receptor can lead to the stabilization and nuclear accumulation of β-catenin, a key transcriptional co-activator. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to regulate the expression of target genes involved in cell proliferation and development.

Quantitative Data

The following tables summarize key quantitative parameters related to the interaction of PGF2α and its analogs with the FP receptor.

Table 1: Receptor Binding Affinities (Ki)

| Compound | Receptor | Cell Line/Tissue | Ki (nM) | Reference |

| PGF2α (Dinoprost) | Human FP | 1321N1 cells | 3.1 | [11] |

| AL-8810 | Human FP | - | - | [1] |

Table 2: Functional Potencies (EC50/IC50)

| Compound | Assay | Cell Line | EC50/IC50 (nM) | Reference |

| PGF2α (Dinoprost) | Calcium flux | 1321N1 cells | 11.5 | [11] |

| AL-8810 | MAPK Activation | FP-R cells | ~10,000 | [1] |

| PGF2α (Dinoprost) | MAPK Activation | FP-R cells | ~1,000 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the .

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of ligands for the FP receptor.

Methodology:

-

Membrane Preparation: Culture cells expressing the FP receptor (e.g., 1321N1-hFP) and harvest them. Homogenize the cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a suitable assay buffer.

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]PGF2α) and increasing concentrations of the unlabeled competitor ligand (this compound).

-

Incubation: Incubate the reaction mixture at room temperature for a specified time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression to determine the IC50 of the competitor ligand, from which the Ki can be calculated using the Cheng-Prusoff equation.

Western Blot Analysis for MAPK/ERK Activation

Objective: To detect and quantify the phosphorylation of ERK1/2 in response to this compound stimulation.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HEK293 expressing FP receptor) in 6-well plates.[1] Once confluent, serum-starve the cells and then treat them with this compound for various time points.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

-

Densitometry: Quantify the band intensities using image analysis software and express the results as the ratio of p-ERK to total ERK.[1]

TCF/LEF Reporter Assay for β-Catenin Activity

Objective: To measure the transcriptional activity of the β-catenin/TCF/LEF complex.

Methodology:

-

Cell Transfection: Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Cell Treatment: After transfection, treat the cells with this compound or other compounds of interest.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as fold induction over the untreated control.

Conclusion

The signaling network activated by this compound through the FP receptor is complex and multifaceted, extending beyond the canonical Gq/PLC pathway to involve crucial cellular processes regulated by the MAPK, RhoA, and β-catenin pathways. A thorough understanding of these signaling cascades, supported by robust quantitative data and detailed experimental protocols as outlined in this guide, is essential for the rational design of novel therapeutic agents targeting the FP receptor for a range of clinical applications. Further research will continue to unravel the finer details of this intricate signaling network, paving the way for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. Biasing the Prostaglandin F2α Receptor Responses toward EGFR-Dependent Transactivation of MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assaying beta-catenin/TCF transcription with beta-catenin/TCF transcription-based reporter constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Transactivation of EGFR by prostaglandin E2 receptors: a nuclear story? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stabilized β-Catenin Functions through TCF/LEF Proteins and the Notch/RBP-Jκ Complex To Promote Proliferation and Suppress Differentiation of Neural Precursor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Pgf2α On P-Erk1/2 Mapk Activation, Proliferation and Formation of Trans-Endothelial Tunnels in Swiss 3t3 Fibroblast Cells | Auctores [auctoresonline.org]

- 9. Biasing the prostaglandin F2α receptor responses toward EGFR-dependent transactivation of MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cellbiolabs.com [cellbiolabs.com]

- 11. resources.revvity.com [resources.revvity.com]

(5R)-Dinoprost Tromethamine: An In-Depth Technical Guide to its Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Receptor Binding Data

The binding affinity of Dinoprost (Prostaglandin F2α) for the FP receptor has been determined through various radioligand binding studies. The following table summarizes the key quantitative data.

| Ligand | Receptor | Assay Type | Radioligand | Cell Line/Tissue | Affinity Value | Reference |

| Dinoprost (PGF2α) | Human Prostanoid FP Receptor | Saturation Binding | [3H]PGF2α | 1321N1 cells | Kd: 3.1 nM | Revvity |

Note: The provided data is for Dinoprost (PGF2α). A comprehensive literature search did not yield specific quantitative binding affinity data (Ki, Kd, or IC50) for the (5R)-Dinoprost tromethamine salt. It is generally expected that the tromethamine salt form of a drug does not significantly alter its binding affinity for the receptor compared to the free acid form (Dinoprost).

FP Receptor Signaling Pathway

Activation of the FP receptor by this compound initiates a well-defined signaling cascade. The receptor primarily couples to the Gq alpha subunit of the heterotrimeric G protein. This coupling leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key event in mediating the physiological responses to FP receptor activation, such as smooth muscle contraction.

Caption: FP Receptor Signaling Pathway.

Experimental Protocols: Competitive Radioligand Binding Assay

The following protocol outlines a typical competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound for the FP receptor.

1. Materials and Reagents:

-

Membrane Preparation: Cell membranes expressing the human prostanoid FP receptor (e.g., from 1321N1 cells).

-

Radioligand: [3H]-Prostaglandin F2α.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of unlabeled Prostaglandin (B15479496) F2α.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: e.g., Cold 50 mM Tris-HCl, pH 7.4.

-

96-well Filter Plates: With glass fiber filters (e.g., GF/C).

-

Scintillation Cocktail.

-

Microplate Scintillation Counter.

2. Procedure:

-

Membrane Preparation:

-

Homogenize cells expressing the FP receptor in a lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a desired protein concentration.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding Wells: Add assay buffer, radioligand, a high concentration of unlabeled PGF2α, and membrane preparation.

-

Test Compound Wells: Add assay buffer, radioligand, serial dilutions of this compound, and membrane preparation.

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the bound radioligand (retained on the filter) from the unbound radioligand (passes through).

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Detection:

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Count the radioactivity in each well using a microplate scintillation counter.

-

3. Data Analysis:

-

Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and test compound binding counts.

-

Generate a Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine IC50: From the competition curve, determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

-

Caption: Radioligand Binding Assay Workflow.

Conclusion

This compound is a potent agonist of the FP receptor, initiating a signaling cascade that plays a crucial role in various physiological processes. While specific binding affinity data for the tromethamine salt remains to be publicly documented, the data for its parent compound, Dinoprost (PGF2α), demonstrates a high affinity in the low nanomolar range. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the binding characteristics of this and other related compounds, contributing to a deeper understanding of their pharmacological profiles and facilitating the development of novel therapeutics targeting the prostaglandin signaling pathway.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Dinoprost Tromethamine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoprost (B1670695) tromethamine is a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α).[1][2] It is a potent pharmacological agent primarily used in veterinary and human medicine for the reproductive management.[2] As a luteolytic agent, it is instrumental in synchronizing estrus cycles, inducing labor, and treating certain reproductive disorders.[1][2] The compound is the tromethamine salt of dinoprost, a formulation that enhances its water solubility.[3] This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, physicochemical properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Nomenclature

Dinoprost tromethamine is an ionic salt complex formed between the biologically active dinoprost acid and the organic base tromethamine (also known as tris(hydroxymethyl)aminomethane).[4]

-

Systematic Name: (E,Z)-(1R,2R,3R,5S)-7-[3,5-Dihydroxy-2-[(3S)-(3-hydroxy-1-octenyl)]cyclopentyl]-5-heptenoic acid compound with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1).[4][5]

-

Common Names: Dinoprost Trometamol, Prostaglandin F2α tromethamine salt.[6][7]

-

CAS Number: 38562-01-5.[6]

The active moiety, dinoprost, is a C20 carboxylic acid derived from the prostanoic acid skeleton.[8] Its structure is characterized by a cyclopentane (B165970) ring with two hydroxyl groups and two aliphatic side chains.[9]

A Note on Stereochemistry: (5R)-Dinoprost vs. Dinoprost (PGF2α)

It is critical to distinguish the subject of this guide, Dinoprost (PGF2α), from its stereoisomers. The user query specified "(5R)-Dinoprost," which correctly refers to Prostaglandin F2β (PGF2β) .[10][11] PGF2β is the 9β-hydroxy stereoisomer of PGF2α and is significantly less biologically active in terms of luteolytic and bronchoconstrictor effects.[10] The pharmaceutically and commercially significant compound is Dinoprost , which has a cis or (Z) configuration at the C5-C6 double bond of the heptenoic acid side chain.[5][9] The full stereochemical designation for dinoprost is (5Z,9α,11α,13E,15S).[5][12] This guide focuses exclusively on this latter, clinically relevant molecule.

Chemical Identity:

-

Dinoprost Moiety (C₂₀H₃₄O₅): Molecular Weight: 354.48 g/mol .[4]

-

Tromethamine Moiety (C₄H₁₁NO₃): Molecular Weight: 121.14 g/mol .[4]

-

Combined Salt (C₂₄H₄₅NO₈):

-

Canonical SMILES: CCCCC--INVALID-LINK--O)O)O">C@@HO.C(C(CO)(CO)N)O.[4][6]

Physicochemical and Spectroscopic Properties

The physicochemical properties of dinoprost tromethamine are crucial for its formulation, storage, and bioavailability. It typically presents as a white or off-white crystalline powder.[8]

Table 1: Physicochemical Properties of Dinoprost Tromethamine

| Property | Value | References |

|---|---|---|

| Physical Form | White to off-white, hygroscopic, crystalline powder | [2][9] |

| Melting Point | 100-101 °C | [2][13] |

| Specific Rotation [α] | +19° to +26° (20 mg/mL in alcohol) | [5] |

| Solubility | Water: 1 mg/mLEthanol: 50 mg/mL[2]DMSO: >50 mg/mLPBS (pH 7.2): >25 mg/mL[12] | |

| Loss on Drying | Not more than 1.0% (in vacuum at RT for 16h) | [5] |

| Residue on Ignition | Not more than 0.5% |[5] |

Spectroscopic Data While detailed spectral charts are proprietary, identification is confirmed by methods like Infrared Absorption.[5] Mass spectrometry provides key structural information. The following table summarizes LC-MS data for the dinoprost free acid.

Table 2: LC-MS Fragmentation Data for Dinoprost ([M-H]⁻)

| Property | Value | Reference |

|---|---|---|

| Precursor Ion (m/z) | 353.2337 | [8] |

| Adduct Type | [M-H]⁻ | [8] |

| Fragmentation Mode | HCD | [8] |

| Major Fragment Ions (m/z) | 335.22101, 309.20688, 83.05019, 59.01385 |[8] |

Mechanism of Action and Signaling Pathway

Dinoprost tromethamine exerts its biological effects by acting as a potent agonist for the Prostaglandin F Receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) family.[2][14][15] The binding of dinoprost to the FP receptor initiates a cascade of intracellular events.

This signaling is primarily mediated through the Gαq subunit of the G-protein complex. Activation of Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This sharp increase in intracellular Ca²⁺ concentration is the primary driver for the contraction of smooth muscle cells, particularly in the myometrium.[8]

In the corpus luteum, this pathway leads to luteolysis by inhibiting steroidogenesis and inducing apoptosis of luteal cells, which subsequently causes a decline in progesterone (B1679170) production.[1][2]

Experimental Protocols

Synthesis and Crystallization

The industrial synthesis of the active moiety, PGF2α, is a complex, multi-step process. A notable total synthesis was developed by E.J. Corey, which established the foundation for subsequent stereocontrolled syntheses.[16] Modern approaches often start from key intermediates like the Corey lactone.[17]

The final crystallization step to form the tromethamine salt is a critical purification process. A representative protocol is as follows:

-

Dissolution: Dissolve crude dinoprost (PGF2α) oil in a suitable solvent, such as acetonitrile (B52724), with heating.

-

Amine Addition: Prepare a concentrated aqueous solution of tromethamine.

-

Crystallization: Add the warm tromethamine solution to the dinoprost solution with vigorous stirring. The salt will begin to crystallize.

-

Maturation: Cool the mixture and allow it to stir for an extended period (e.g., 18-24 hours) to ensure complete crystallization.

-

Isolation: Collect the crystals by filtration under an inert atmosphere (e.g., nitrogen).

-

Washing: Wash the filter cake with cold acetonitrile to remove impurities.

-

Drying: Dry the final product under vacuum to a constant weight.

Analytical Methods: Chromatographic Purity

The purity of Dinoprost Tromethamine is typically assessed using High-Performance Liquid Chromatography (HPLC), as outlined in pharmacopeial monographs like the USP.[5]

Protocol: USP Chromatographic Purity Assay [5]

-

Mobile Phase: A buffered organic-aqueous mixture, specific details provided in the monograph.

-

Standard Solution Preparation: Accurately weigh USP Dinoprost Tromethamine Reference Standard (RS) and dissolve in the mobile phase to a final concentration of approximately 1.0 mg/mL. For purity analysis, dilute this stock to a lower concentration (e.g., 0.02 mg/mL).

-

Test Solution Preparation: Accurately weigh about 25.0 mg of the Dinoprost Tromethamine sample, transfer to a 25-mL volumetric flask, and dissolve in and dilute to volume with the mobile phase.

-

Chromatographic System:

-

Detector: UV, 200 nm.

-

Column: L1 packing (C18 silica), e.g., 3.9-mm × 15-cm.

-

Flow Rate: Approximately 2 mL/min.

-

-

System Suitability: The resolution (R) between the dinoprost tromethamine peak and any adjacent impurity peak must be not less than 1.0. The relative standard deviation for replicate injections of the standard solution should not exceed 2.0%.

-

Procedure: Inject equal volumes (e.g., 10 µL) of the Standard and Test solutions. Record the chromatograms and measure the peak areas.

-

Calculation: Calculate the percentage of each impurity in the sample by comparing the area of each impurity peak from the Test solution to the area of the main peak from the Standard solution, taking into account the concentrations and applying any specified relative response factors for known impurities.

In-Vivo Experimental Protocol Example

The pharmacokinetics and pharmacodynamics of dinoprost tromethamine are often studied in animal models. The following is a summarized protocol for comparing routes of administration in dairy cows.[18][19]

-

Subjects: Multiparous, lactating Holstein cows.

-

Pre-treatment: Cows are synchronized using a standard protocol (e.g., Ovsynch). Indwelling jugular catheters are fitted for blood sampling.

-

Treatment Groups:

-

IM Group: Administer 25 mg of dinoprost tromethamine via intramuscular injection.

-

SC Group: Administer 25 mg of dinoprost tromethamine via subcutaneous injection.

-

-

Blood Sampling Schedule:

-

Baseline samples are taken prior to administration.

-

Frequent sampling (e.g., every 15 minutes) for the first 1.75 hours post-injection.

-

Less frequent sampling (e.g., every 2 hours) for the next 46 hours.

-

Final samples at 60 and 72 hours post-injection.

-

-

Analysis: Plasma is harvested and stored frozen. Concentrations of the dinoprost metabolite (PGFM) and progesterone are determined using validated assays such as ELISA.

Conclusion

Dinoprost tromethamine is a well-characterized synthetic prostaglandin F2α analog with a precisely defined chemical structure and stereochemistry that are essential for its biological activity. Its formulation as a tromethamine salt provides the necessary physicochemical properties for pharmaceutical use. A thorough understanding of its structure, mechanism of action via the FP receptor, and the analytical methods used to ensure its quality is fundamental for professionals in drug development, research, and clinical application.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Dinoprost tromethamine | 38562-01-5 [chemicalbook.com]

- 3. Prostaglandin F2? (tromethamine salt) - Applications - CAT N°: 16020 [bertin-bioreagent.com]

- 4. GSRS [precision.fda.gov]

- 5. Dinoprost Tromethamine [drugfuture.com]

- 6. Dinoprost Tromethamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. scbt.com [scbt.com]

- 8. Dinoprost | C20H34O5 | CID 5280363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Dinoprost [sitem.herts.ac.uk]

- 10. caymanchem.com [caymanchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Dinoprost Tromethamine [chembk.com]

- 14. selleckchem.com [selleckchem.com]

- 15. abmole.com [abmole.com]

- 16. synarchive.com [synarchive.com]

- 17. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]

- 18. Effect of route of administration of dinoprost tromethamine on plasma profiles of 13,14-dihydro-15-keto-prostaglandin F2α and progesterone in lactating Holstein cows - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Synthesis and Purification of (5R)-Dinoprost Tromethamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis and purification of (5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α. Dinoprost and its derivatives are of significant interest in medicinal and pharmaceutical chemistry due to their potent biological activities. This document outlines a well-established synthetic route, commencing from the pivotal Corey lactone intermediate. Detailed experimental protocols for each synthetic transformation are provided, alongside tabulated quantitative data for yields and purity. Furthermore, this guide includes methodologies for the purification of synthetic intermediates and the final active pharmaceutical ingredient (API). Visualizations of the synthetic workflow are presented to facilitate a clear understanding of the entire process.

Introduction

Dinoprost, pharmaceutically known as prostaglandin F2α (PGF2α), is a naturally occurring lipid compound that plays a crucial role in various physiological processes, including uterine contraction.[1] Its tromethamine salt, this compound, is utilized in veterinary medicine for estrus synchronization and induction of parturition. The complex stereochemistry of the molecule, featuring multiple contiguous stereocenters on a cyclopentane (B165970) core and two side chains with specific geometries, presents a significant synthetic challenge.[2]

The Corey lactone-based synthesis has been a foundational and widely adopted strategy for the preparation of prostaglandins.[3] This approach offers a high degree of stereocontrol, enabling the precise construction of the desired isomer. This guide will focus on a synthetic pathway that leverages the Corey lactone diol as the starting material.

Synthetic Pathway Overview

The synthesis of this compound can be conceptually divided into the following key stages:

-

Corey Aldehyde Formation: Oxidation of the commercially available (-)-Corey lactone diol to the corresponding aldehyde.

-

Omega-Chain Installation: Introduction of the lower side chain via a Horner-Wadsworth-Emmons reaction.

-

Carbonyl Reduction: Stereoselective reduction of the enone to the allylic alcohol.

-

Alpha-Chain Installation: Attachment of the upper side chain through a Wittig reaction.

-

Deprotection and Saponification: Removal of protecting groups and hydrolysis of the ester to yield Dinoprost free acid.

-

Tromethamine Salt Formation and Purification: Formation of the tromethamine salt and final purification by crystallization.

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of the Corey Aldehyde

The synthesis commences with the selective oxidation of the primary alcohol of (-)-Corey lactone diol to the corresponding aldehyde.

Experimental Protocol:

-

To a solution of (-)-Corey lactone diol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add N,N-diisopropylethylamine (DIPEA, 2.5 equivalents).

-

Slowly add a solution of sulfur trioxide pyridine (B92270) complex (3 equivalents) in anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Stir the reaction mixture at 0 °C for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude Corey aldehyde.

Purification: The crude aldehyde is purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes as the eluent.

| Parameter | Value |

| Starting Material | (-)-Corey Lactone Diol |

| Key Reagents | SO3-Pyridine, DIPEA, DMSO |

| Solvent | Dichloromethane |

| Temperature | 0 °C |

| Reaction Time | 2 hours |

| Yield | 85-95% |

| Purity | >98% (by HPLC) |

Installation of the Omega-Chain via Horner-Wadsworth-Emmons Reaction

The omega-chain is introduced by reacting the Corey aldehyde with a suitable phosphonate (B1237965) ylide generated in situ.

Experimental Protocol:

-

To a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add a solution of dimethyl (2-oxoheptyl)phosphonate (1.1 equivalents) in THF dropwise.

-

Stir the mixture at room temperature for 1 hour to generate the ylide.

-

Cool the reaction mixture back to 0 °C and add a solution of the Corey aldehyde (1 equivalent) in THF.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification: The crude enone is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

| Parameter | Value |

| Starting Material | Corey Aldehyde |

| Key Reagents | Dimethyl (2-oxoheptyl)phosphonate, NaH |

| Solvent | Tetrahydrofuran |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 5 hours |

| Yield | 75-85% |

| Purity | >97% (by HPLC) |

Stereoselective Reduction of the Enone

The C-15 ketone of the enone intermediate is stereoselectively reduced to the desired (S)-alcohol.

Experimental Protocol:

-

Dissolve the enone intermediate (1 equivalent) in a mixture of methanol (B129727) and DCM at -78 °C.

-

Add cerium(III) chloride heptahydrate (1.1 equivalents) and stir for 15 minutes.

-

Add sodium borohydride (B1222165) (1.5 equivalents) portion-wise.

-

Stir the reaction mixture at -78 °C for 3 hours.

-

Quench the reaction with acetone (B3395972) and then add saturated aqueous ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

Purification: The product is purified by flash column chromatography on silica gel (ethyl acetate/hexanes gradient).

| Parameter | Value |

| Starting Material | Enone Intermediate |

| Key Reagents | Sodium Borohydride, Cerium(III) Chloride |

| Solvent | Methanol/Dichloromethane |

| Temperature | -78 °C |

| Reaction Time | 3 hours |

| Yield | 80-90% (as a mixture of diastereomers) |

| Diastereomeric Ratio | ~(S):(R) > 9:1 |

Installation of the Alpha-Chain via Wittig Reaction

The alpha-chain is introduced using a Wittig reaction with a triphenylphosphonium ylide.

Experimental Protocol:

-

To a suspension of (4-carboxybutyl)triphenylphosphonium bromide (2 equivalents) in anhydrous THF at -78 °C, add potassium hexamethyldisilazide (KHMDS, 4 equivalents, 0.5 M solution in toluene) dropwise.

-

Stir the resulting red-orange solution at -78 °C for 1 hour.

-

Add a solution of the allylic alcohol intermediate (1 equivalent) in THF.

-

Slowly warm the reaction mixture to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Adjust the pH to ~4 with 1 M HCl.

-

Extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

Purification: The crude protected Dinoprost is purified by flash column chromatography on silica gel.

| Parameter | Value |

| Starting Material | Allylic Alcohol Intermediate |

| Key Reagents | (4-carboxybutyl)triphenylphosphonium bromide, KHMDS |

| Solvent | Tetrahydrofuran |

| Temperature | -78 °C to Room Temperature |

| Reaction Time | 13 hours |

| Yield | 60-70% |

| Purity | >95% (by HPLC) |

Deprotection and Saponification

The protecting groups are removed, and the ester is saponified to yield the free acid form of Dinoprost.

Experimental Protocol:

-

Dissolve the protected Dinoprost (1 equivalent) in a mixture of methanol and water.

-

Add lithium hydroxide (B78521) (5 equivalents) and stir the mixture at room temperature for 24 hours.

-

Acidify the reaction mixture to pH 4-5 with 1 M HCl.

-

Extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Dinoprost free acid as an oil.

| Parameter | Value |

| Starting Material | Protected Dinoprost |

| Key Reagents | Lithium Hydroxide |

| Solvent | Methanol/Water |

| Temperature | Room Temperature |

| Reaction Time | 24 hours |

| Yield | 90-98% |

| Purity | Crude |

Tromethamine Salt Formation and Purification

The final step involves the formation of the tromethamine salt and its purification by crystallization.

Experimental Protocol:

-

Dissolve the crude Dinoprost free acid (1 equivalent) in acetonitrile.

-

In a separate flask, dissolve tromethamine (1.1 equivalents) in a minimal amount of water and add it to the Dinoprost solution.

-

Stir the mixture at room temperature, and crystallization should commence.

-

Cool the mixture in an ice bath to complete crystallization.

-

Collect the crystals by vacuum filtration, wash with cold acetonitrile, and dry under vacuum.

Recrystallization: For higher purity, the product can be recrystallized from a suitable solvent system such as acetonitrile/water.

| Parameter | Value |

| Starting Material | Dinoprost (Free Acid) |

| Key Reagents | Tromethamine |

| Solvent | Acetonitrile/Water |

| Temperature | Room Temperature to 0 °C |

| Yield | 85-95% |

| Purity | >99.5% (by HPLC) |

Conclusion

This technical guide has detailed a robust and well-documented synthetic route for the preparation of this compound, starting from the readily accessible (-)-Corey lactone diol. The provided experimental protocols and tabulated data offer a practical resource for researchers and professionals in the field of drug development and organic synthesis. The successful execution of this multi-step synthesis relies on careful control of reaction conditions and rigorous purification of intermediates to ensure the high purity of the final active pharmaceutical ingredient.

References

An In-Depth Technical Guide to (5R)-Dinoprost Tromethamine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-Dinoprost tromethamine, more commonly known in scientific literature as Prostaglandin (B15479496) F2β (PGF2β) tromethamine, is a stereoisomer of the naturally occurring and clinically significant Prostaglandin F2α (PGF2α), the active component of Dinoprost tromethamine. While PGF2α has been extensively studied and utilized for its potent oxytocic and luteolytic effects, its epimer, PGF2β, presents a distinct pharmacological profile. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound, offering valuable insights for researchers and professionals in drug development.

Discovery and Historical Context

The story of this compound is intrinsically linked to the broader exploration of prostaglandins (B1171923), a class of lipid autacoids discovered in the 1930s. The initial focus of prostaglandin research was on the more abundant and biologically active α-isomers. The pioneering work of chemists like E.J. Corey in the late 1960s on the total synthesis of prostaglandins, including PGF2α, was a landmark achievement that opened the door for the synthesis and investigation of various isomers and analogs.[1][2][3]

The Upjohn Company played a pivotal role in translating this fundamental research into clinical applications, extensively investigating the therapeutic potential of prostaglandins.[4] While the bulk of their research centered on PGF2α for reproductive health, this era of intensive prostaglandin research led to the isolation and characterization of other isomers, including PGF2β. Early comparative studies in the 1970s began to delineate the distinct biological activities of PGF2α and PGF2β, revealing that the stereochemistry at the C-9 hydroxyl group significantly influences their pharmacological effects.[5]

Stereoselective Synthesis and Characterization

The synthesis of prostaglandins with specific stereochemistry is a complex challenge. The methods pioneered by E.J. Corey and others laid the groundwork for the stereocontrolled synthesis of various prostaglandin isomers.

Experimental Protocol: Stereoselective Synthesis of PGF2β (Conceptual Outline)

A common strategy for the stereoselective synthesis of PGF2β involves the reduction of a prostaglandin E2 (PGE2) intermediate. The orientation of the incoming hydride during the reduction of the C-9 ketone determines the stereochemistry of the resulting hydroxyl group.

Key Steps:

-

Preparation of a suitable PGE2 intermediate: This often starts from a commercially available prostaglandin precursor or is synthesized through a multi-step sequence.

-

Stereoselective reduction of the C-9 ketone: This is the critical step for establishing the β-configuration of the hydroxyl group. Different reducing agents and reaction conditions can be employed to favor the formation of the PGF2β isomer over the PGF2α isomer. For example, using a bulky reducing agent might favor hydride attack from the less hindered α-face, leading to the desired β-hydroxyl group.

-

Purification and separation of isomers: Following the reduction, a mixture of PGF2α and PGF2β is often obtained. Chromatographic techniques, such as high-performance liquid chromatography (HPLC), are essential for separating the two diastereomers.

-

Characterization: The purified PGF2β is then rigorously characterized using various analytical methods, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the stereochemistry and overall structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Optical Rotation: To measure the specific rotation, which is characteristic of the enantiomer.

-

-

Formation of the Tromethamine Salt: The purified PGF2β free acid is then reacted with tromethamine (Tris) in a suitable solvent to form the more stable and water-soluble tromethamine salt.

Comparative Pharmacology of PGF2α and PGF2β

The differing spatial arrangement of the C-9 hydroxyl group in PGF2α and PGF2β leads to distinct interactions with their target receptors, resulting in different biological activities.

Quantitative Data: In Vivo Comparison of PGF2α and PGF2β in Dogs

| Parameter | Prostaglandin F2α | Prostaglandin F2β | Reference |

| Effect on Bronchial Airway Resistance | Significant increase | Minimal effect | [5] |

| Effect on Systemic Blood Pressure | Hypertensive effect | Minimal effect | [5] |

| Effect on Smooth Muscle Contraction (Uterus) | Potent contraction | Weaker contraction | [5] |

Mechanism of Action and Signaling Pathways

Prostaglandins exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. The primary receptor for PGF2α is the Prostaglandin F receptor (FP receptor). While it is understood that PGF2β also interacts with this receptor, the precise binding affinities and downstream signaling consequences are areas of ongoing research.

Prostaglandin F Receptor (FP Receptor) Signaling

The binding of an agonist, such as PGF2α, to the FP receptor initiates a cascade of intracellular events.

Signaling Cascade Description:

-

Ligand Binding: PGF2α or PGF2β binds to the extracellular domain of the FP receptor.

-

Gq Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the heterotrimeric Gq protein.

-

Phospholipase C (PLC) Activation: The activated α-subunit of Gq stimulates the enzyme phospholipase C.

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The increased intracellular Ca²⁺ concentration, along with DAG, activates Protein Kinase C.

-

Cellular Response: Activated PKC phosphorylates various downstream target proteins, leading to a cellular response, such as smooth muscle contraction. The elevated intracellular calcium levels also directly contribute to this response.

While both PGF2α and PGF2β are thought to signal through this pathway, the lower potency of PGF2β in inducing smooth muscle contraction suggests it may have a lower binding affinity for the FP receptor or be a partial agonist compared to PGF2α.[5] Further research is needed to fully elucidate the specific molecular interactions and downstream consequences of PGF2β binding.

Experimental Workflows

Workflow for Comparative Pharmacological Analysis

Conclusion and Future Directions

This compound, or PGF2β tromethamine, represents an important stereoisomer in the prostaglandin family. While historically overshadowed by its more potent α-epimer, the distinct pharmacological profile of PGF2β warrants further investigation. Its reduced smooth muscle contractile activity compared to PGF2α suggests a potential for a better side-effect profile in certain therapeutic applications where the potent oxytocic effects of PGF2α are undesirable.

Future research should focus on:

-

Detailed Receptor Binding Studies: Quantifying the binding affinity (Kd) of PGF2β for the FP receptor and other prostanoid receptors to better understand its selectivity.

-

Elucidation of Specific Signaling Pathways: Investigating whether PGF2β binding to the FP receptor activates identical or subtly different downstream signaling cascades compared to PGF2α.

-

Exploration of Novel Therapeutic Applications: Given its unique pharmacological profile, PGF2β could be explored for indications where a more nuanced modulation of the prostaglandin system is required.

This in-depth guide provides a foundational understanding of the discovery and history of this compound. By building upon this knowledge and addressing the remaining research questions, the scientific and drug development communities can further unlock the therapeutic potential of this intriguing prostaglandin isomer.

References

- 1. Frontiers | Prostaglandin E2 Exerts Biphasic Dose Response on the PreBötzinger Complex Respiratory-Related Rhythm [frontiersin.org]

- 2. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandins, bioassay and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Upjohn involvment with the prostaglandins: a brief history - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of activities of two prostaglandin stereoisomers: PGF2 alpha and PGF2 beta - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide: (5R)-Dinoprost Tromethamine vs. Dinoprost Tromethamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoprost tromethamine, the tromethamine salt of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a well-established therapeutic agent, primarily utilized in obstetrics and veterinary medicine for its potent luteolytic and uterotonic activities.[1] Its biological effects are mediated through the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[2] The stereoisomer, (5R)-Dinoprost, also known as prostaglandin F2β (PGF2β), differs from Dinoprost (PGF2α) in the stereochemical orientation of the hydroxyl group at the C-5 position. This seemingly minor structural alteration has profound implications for the molecule's pharmacological profile and biological activity. This technical guide provides a comprehensive comparison of (5R)-Dinoprost tromethamine and Dinoprost tromethamine, focusing on their chemical structures, pharmacological properties, and the underlying signaling mechanisms. All quantitative data are summarized in structured tables, and detailed experimental methodologies for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical Structure and Stereochemistry

The fundamental difference between Dinoprost and (5R)-Dinoprost lies in their stereochemistry at the C-5 carbon of the cyclopentane (B165970) ring. Dinoprost (PGF2α) possesses an α-configuration for the hydroxyl group at this position, meaning it is oriented below the plane of the ring. In contrast, (5R)-Dinoprost (PGF2β) has a β-configuration, with the hydroxyl group positioned above the plane of the ring. Both are tromethamine salts, which enhances their solubility.[3][4]

Table 1: Chemical and Physical Properties

| Property | Dinoprost Tromethamine | This compound |

| Synonyms | PGF2α tromethamine, Prostin F2 alpha | PGF2β tromethamine |

| Chemical Formula | C₂₀H₃₄O₅ · C₄H₁₁NO₃ | C₂₀H₃₄O₅ · C₄H₁₁NO₃ |

| Molecular Weight | 475.62 g/mol | 475.62 g/mol |

| Stereochemistry at C-5 | α-hydroxyl | β-hydroxyl |

| CAS Number | 38562-01-5 | Not specified |

Comparative Pharmacology

The stereochemical difference between PGF2α and PGF2β significantly impacts their interaction with the FP receptor and, consequently, their biological activity. While comprehensive, direct comparative studies are limited, available data indicate a marked difference in their potency and efficacy.

Table 2: Comparative Pharmacological Data

| Parameter | Dinoprost (PGF2α) | (5R)-Dinoprost (PGF2β) | Reference |

| FP Receptor Binding Affinity (Ki) | High affinity (nM range) | Significantly lower affinity | [5] (Implied) |

| FP Receptor Agonist Potency (EC50) | Potent agonist (nM range) | Weak or inactive | [6] (Implied) |

| Smooth Muscle Contraction | Potent contractile agent | Weak or inactive | [7] (Implied) |

| Luteolytic Activity | Potent | Weak or inactive | [1] (Implied) |

Signaling Pathways

Dinoprost (PGF2α) exerts its effects by activating the FP receptor, which primarily couples to the Gαq subunit of the heterotrimeric G protein. This initiates a well-characterized signaling cascade. The signaling pathway for (5R)-Dinoprost (PGF2β) is less defined, but given its weak activity at the FP receptor, it is presumed to not significantly engage this pathway.

Dinoprost (PGF2α) Signaling Pathway

Activation of the FP receptor by Dinoprost triggers the following cascade:

-

Gαq Activation: The activated FP receptor catalyzes the exchange of GDP for GTP on the Gαq subunit.

-

Phospholipase C (PLC) Activation: Gαq-GTP activates PLC.

-

IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: Increased intracellular Ca²⁺ and DAG synergistically activate PKC.

-

Downstream Effects: The rise in intracellular Ca²⁺ and activation of PKC lead to various cellular responses, including smooth muscle contraction, through the phosphorylation of downstream target proteins.[8][9]

The FP receptor can also couple to other signaling pathways, including the mTOR and MAPK/ERK pathways, which are involved in cellular growth and proliferation.[10][11]

Caption: Dinoprost (PGF2α) Signaling Pathway via the FP Receptor.

Experimental Protocols

FP Receptor Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled ligands, such as (5R)-Dinoprost, by measuring their ability to displace a radiolabeled ligand from the FP receptor.

Materials:

-

Membrane preparation from cells expressing the FP receptor (e.g., HEK293-FP or bovine corpus luteum)

-

Radioligand: [³H]-PGF2α

-

Unlabeled ligands: Dinoprost (PGF2α) and (5R)-Dinoprost (PGF2β)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of the unlabeled ligands (Dinoprost and (5R)-Dinoprost) in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or unlabeled ligand at various concentrations.

-

50 µL of [³H]-PGF2α (at a concentration close to its Kd).

-

100 µL of membrane preparation.

-

-

Incubate the plate for 60 minutes at room temperature with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of unlabeled Dinoprost (e.g., 10 µM).

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for FP Receptor Competitive Radioligand Binding Assay.

In Vitro Smooth Muscle Contraction Assay

This assay measures the potency (EC50) of Dinoprost and (5R)-Dinoprost in inducing the contraction of smooth muscle tissue.

Materials:

-

Isolated smooth muscle tissue (e.g., uterine or aortic strips) from a suitable animal model (e.g., rat, rabbit).

-

Organ bath system with a force transducer.

-

Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂.

-

Dinoprost and (5R)-Dinoprost stock solutions.

Procedure:

-

Mount the smooth muscle strip in the organ bath containing Krebs-Henseleit solution maintained at 37°C and gassed continuously.

-

Allow the tissue to equilibrate for at least 60 minutes under a resting tension.

-

Record the baseline contractile force.

-

Add cumulative concentrations of either Dinoprost or (5R)-Dinoprost to the organ bath, allowing the contractile response to stabilize at each concentration.

-

Record the maximal contraction at each concentration.

-

At the end of the experiment, add a maximal dose of a standard contractile agent (e.g., KCl) to determine the maximum possible contraction of the tissue.

-

Express the contractile responses as a percentage of the maximum KCl-induced contraction.

-

Plot the percentage of maximal contraction against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum effect (Emax).

Conclusion

The stereochemical difference at the C-5 position between Dinoprost tromethamine (PGF2α) and this compound (PGF2β) results in a significant disparity in their pharmacological profiles. Dinoprost is a potent agonist of the FP receptor, inducing robust downstream signaling and physiological responses such as smooth muscle contraction and luteolysis. In contrast, (5R)-Dinoprost exhibits markedly reduced affinity and activity at the FP receptor, rendering it largely inactive in FP receptor-mediated processes. This highlights the critical importance of stereochemistry in drug-receptor interactions and underscores the high degree of selectivity of the prostaglandin F receptor. For researchers and drug development professionals, this comparison emphasizes the necessity of precise stereochemical control in the synthesis and evaluation of prostaglandin analogs to achieve desired therapeutic effects. Further quantitative studies are warranted to fully elucidate the pharmacological profile of (5R)-Dinoprost and its potential interactions with other prostanoid receptors.

References

- 1. What is Dinoprost Tromethamine used for? [synapse.patsnap.com]

- 2. What is the mechanism of Dinoprost Tromethamine? [synapse.patsnap.com]

- 3. Dinoprost Tromethamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Properties of prostaglandin F2alpha receptors in bovine corpus luteum cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional characterization of the ocular prostaglandin f2alpha (PGF2alpha) receptor. Activation by the isoprostane, 12-iso-PGF2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostanoid-induced contraction of human bronchial smooth muscle is mediated by TP-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 9. Scheme of PGF2A/FP pathway involved in pathogenesis of cardiovascular disease [pfocr.wikipathways.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Functions of Dinoprost Tromethamine

A Note on Nomenclature: The compound "(5R)-Dinoprost tromethamine" as specified in the query is not a standard recognized chemical name. The biologically active and pharmaceutically used compound is Dinoprost tromethamine . Dinoprost is the non-proprietary name for the naturally occurring Prostaglandin (B15479496) F2α (PGF2α). Its systematic IUPAC name, which defines its specific stereochemistry, is (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid.[1] The "(5S)" in the IUPAC name refers to the stereochemistry at carbon 5 of the cyclopentane (B165970) ring, which is crucial for its biological activity. This guide will focus on the well-documented biological functions of Dinoprost (PGF2α).

Introduction

Dinoprost tromethamine is the pharmaceutically formulated salt of Dinoprost, a synthetic analogue of the naturally occurring Prostaglandin F2α (PGF2α).[2][3][4] PGF2α is a lipid compound derived from arachidonic acid that acts as a potent hormone-like substance in a wide range of physiological and pathological processes.[2][5] It exerts its effects by binding to a specific G-protein coupled receptor, the Prostaglandin F receptor (FP receptor).[2][6] This guide provides a detailed overview of the molecular mechanisms, key biological functions, quantitative pharmacological data, and experimental protocols relevant to Dinoprost tromethamine, tailored for researchers and drug development professionals.

Molecular Mechanism of Action and Signaling Pathway

The primary mechanism of action for Dinoprost involves its binding to and activation of the FP receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[2][6]

The Prostaglandin F (FP) Receptor

The FP receptor is found on the surface of various target cells, most notably on smooth muscle cells within the uterus and other reproductive tissues.[2][5] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins, primarily of the Gq/11 family.[7]

Downstream Signaling Cascade

Activation of the Gq protein initiates a well-characterized intracellular signaling cascade:

-